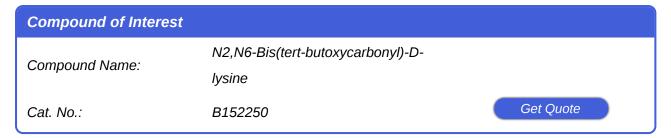


# An In-depth Technical Guide to N2,N6-Bis(tertbutoxycarbonyl)-D-lysine

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 65360-27-2

This technical guide provides a comprehensive overview of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine, a critical reagent for researchers, scientists, and professionals involved in drug development and peptide chemistry. This document details its physicochemical properties, synthesis, and applications, with a focus on its role as a building block in the synthesis of peptides and other complex molecules.

# **Physicochemical and Spectroscopic Data**

**N2,N6-Bis(tert-butoxycarbonyl)-D-lysine**, also known as Boc-D-Lys(Boc)-OH, is a derivative of the amino acid D-lysine where both the alpha ( $\alpha$ ) and epsilon ( $\epsilon$ ) amino groups are protected by tert-butoxycarbonyl (Boc) groups. This dual protection makes it a valuable component in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), by preventing unwanted side reactions at the lysine side chain.

Table 1: Physicochemical Properties of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine



| Property          | Value   | Reference(s) |
|-------------------|---|--------------|
| CAS Number        | 65360-27-2                                      | [1][2]       |
| Molecular Formula | C16H30N2O6                                      | [1][3]       |
| Molecular Weight  | 346.42 g/mol                                    | [1][3]       |
| Appearance        | Colorless to off-white solid-<br>liquid mixture | [3]          |
| Density           | 1.1 ± 0.1 g/cm <sup>3</sup>                     | [1]          |
| Boiling Point     | 514.4 ± 45.0 °C at 760 mmHg                     | [1]          |
| Flash Point       | 264.9 ± 28.7 °C                                 | [1]          |
| Purity            | ≥95.0%  | [3]          |
| Optical Rotation  | +3.4° (c=1.00 g/100ml ,<br>MEOH)                | [3]          |

Table 2: Storage and Handling

| Condition   | Duration |
|---|----------|
| Pure Form at -20°C                                  | 3 years  |
| Pure Form at 4°C                                    | 2 years  |
| In Solvent at -80°C                                 | 6 months |
| In Solvent at -20°C                                 | 1 month  |
| [Source: MedChemExpress Certificate of Analysis][3] |          |

Spectroscopic Data: While specific spectra for **N2,N6-Bis(tert-butoxycarbonyl)-D-lysine** are not readily available in public databases, certificates of analysis from commercial suppliers confirm that the 1H NMR and Mass Spectrometry data are consistent with its chemical structure.[3] For the related L-enantiomer, detailed spectroscopic data is available and can be used as a reference.



# Experimental Protocols Synthesis of N2,N6-Bis(tert-butoxycarbonyl)-D-lysine

The following protocol, adapted from the synthesis of the L-enantiomer, describes a common method for preparing Boc-D-Lys(Boc)-OH.[1]

#### Materials:

- D-lysine hydrochloride
- Sodium bicarbonate (NaHCO3)
- Di-tert-butyl dicarbonate ((Boc)2O)
- Dioxane
- Deionized water
- · Diethyl ether
- · Ethyl acetate
- Magnesium sulfate (MgSO4)
- Dilute hydrochloric acid (HCl)

#### Procedure:

- Dissolve D-lysine hydrochloride and a molar excess of sodium bicarbonate in deionized water in a flask and cool the mixture in an ice-water bath.
- Separately, dissolve Di-tert-butyl dicarbonate (approximately 3 molar equivalents to the lysine) in dioxane.
- Add the (Boc)2O solution dropwise to the stirring lysine solution.
- Allow the reaction to proceed at room temperature for 24 hours.

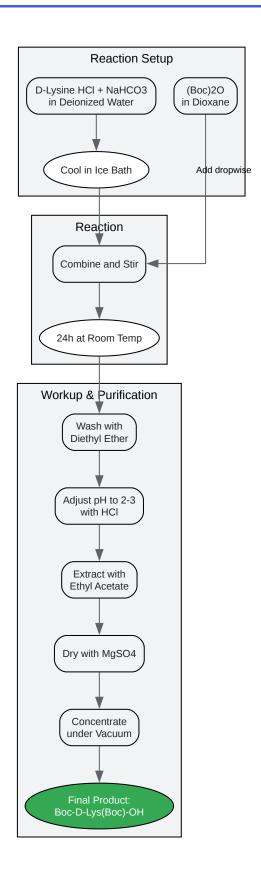






- After 24 hours, wash the mixture three times with diethyl ether to remove unreacted (Boc)2O and other nonpolar impurities.
- Carefully adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid. This will protonate the carboxylic acid, making it extractable into an organic solvent.
- Extract the product three times with ethyl acetate.
- Combine the organic phases and dry over anhydrous magnesium sulfate for 12 hours.
- Filter off the drying agent and concentrate the organic phase under vacuum to yield the product, typically as a white solid.





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Synthesis workflow for N2,N6-Bis(tert-butoxycarbonyl)-D-lysine.



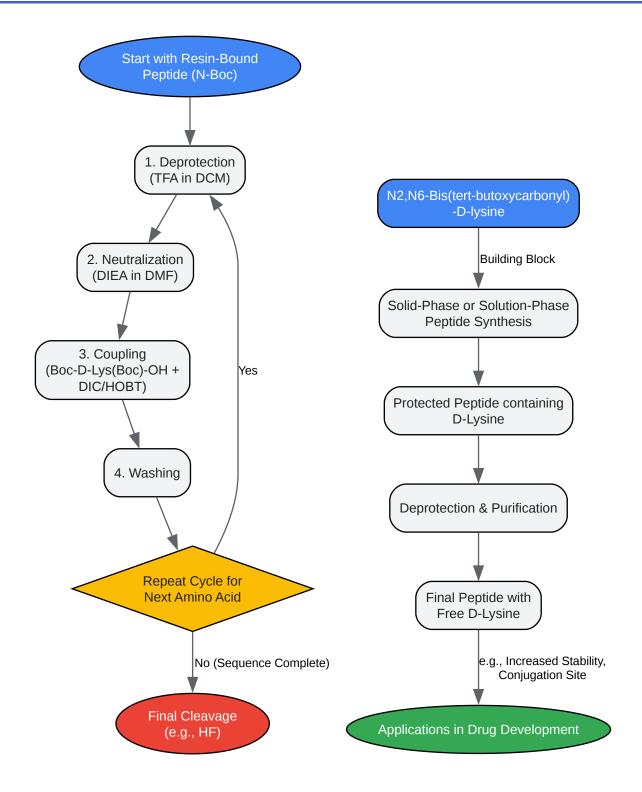
## **Application in Solid-Phase Peptide Synthesis (SPPS)**

Boc-D-Lys(Boc)-OH is primarily used as a monomer in the synthesis of peptides. The Boc protecting groups are stable under the basic conditions used for Fmoc deprotection, making it suitable for Fmoc-based SPPS strategies where a Boc-protected lysine is desired. However, it is most commonly associated with Boc-based SPPS.

#### General Boc-SPPS Cycle:

- Resin Preparation: The synthesis begins with a resin support, often a Merrifield or PAM resin, to which the first amino acid is attached.
- Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
- Neutralization: The resulting ammonium salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to free the amine for the next coupling step.
- Coupling: The next Boc-protected amino acid (such as Boc-D-Lys(Boc)-OH) is activated and coupled to the N-terminus of the growing peptide chain. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce racemization.
- Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
- Repeat: This cycle of deprotection, neutralization, coupling, and washing is repeated for each amino acid in the desired sequence.
- Cleavage: Once the peptide is fully assembled, it is cleaved from the resin support, and the side-chain protecting groups (including the Boc on the lysine side chain) are removed simultaneously, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).





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- 3. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N2,N6-Bis(tert-butoxycarbonyl)-D-lysine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152250#n2-n6-bis-tert-butoxycarbonyl-d-lysine-cas-number]

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